N-(2H-1,3-benzodioxol-5-yl)-2-[4-(5-methyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-1H,2H,3H,5H,6H,7H,8H,9H-pyrimido[1,6-a]azepin-2-yl]acetamide
説明
The target compound is a multifunctional heterocyclic molecule featuring a 1,3-benzodioxole moiety, a pyrimidoazepin core with fused oxadiazole and acetamide substituents. Its structural complexity arises from the fusion of a pyrimidine ring with an azepine system, further decorated with a 5-methyl-1,2,4-oxadiazole group and an N-acetamide linkage to a benzodioxole fragment.
特性
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-2-[4-(5-methyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-6,7,8,9-tetrahydro-5H-pyrimido[1,6-a]azepin-2-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N5O6/c1-12-22-19(24-32-12)18-14-5-3-2-4-8-25(14)21(29)26(20(18)28)10-17(27)23-13-6-7-15-16(9-13)31-11-30-15/h6-7,9H,2-5,8,10-11H2,1H3,(H,23,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJALMHDBJAOSGN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NO1)C2=C3CCCCCN3C(=O)N(C2=O)CC(=O)NC4=CC5=C(C=C4)OCO5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N5O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
生物活性
N-(2H-1,3-benzodioxol-5-yl)-2-[4-(5-methyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-1H,2H,3H,5H,6H,7H,8H,9H-pyrimido[1,6-a]azepin-2-yl]acetamide is a complex organic compound that has garnered attention for its potential biological activities. This article reviews the existing literature on its biological properties, including cytotoxicity against cancer cell lines and its role as an inhibitor of matrix metalloproteinases (MMPs), which are crucial in cancer progression.
Chemical Structure
The compound features a unique combination of a benzodioxole moiety and an oxadiazole ring fused with a pyrimido[1,6-a]azepine structure. Its molecular formula is .
Cytotoxic Effects
Recent studies have demonstrated that derivatives of the compound exhibit significant cytotoxic effects against various cancer cell lines. For example:
- A549 Cell Line : Compounds derived from the oxadiazole structure showed IC50 values of 0.125 ± 0.020 mM and 0.349 ± 0.046 mM against A549 lung adenocarcinoma cells . These values indicate potent cytotoxicity comparable to standard chemotherapeutics like cisplatin.
- C6 Cell Line : In glioma models (C6 cell line), certain derivatives displayed IC50 values ranging from 0.128 ± 0.027 mM to 0.157 ± 0.016 mM . This suggests that the incorporation of specific functional groups enhances the anticancer activity.
The mechanism underlying the anticancer effects appears to involve the inhibition of MMPs:
- MMP Inhibition : The compounds were identified as effective inhibitors of MMP-9 with inhibition percentages around 24.78% to 30.46% . MMPs are implicated in tumor metastasis and angiogenesis; thus, their inhibition could play a critical role in limiting cancer progression.
Study on Anticancer Activity
A study conducted on various oxadiazole derivatives highlighted their anticancer properties through enzyme inhibition and cytotoxicity assays:
| Compound | Cell Line | IC50 (mM) | MMP-9 Inhibition (%) |
|---|---|---|---|
| Compound 8 | A549 | 0.125 ± 0.020 | 24.78 ± 0.86 |
| Compound 9 | C6 | 0.137 ± 0.015 | 30.46 ± 3.27 |
| Compound X | C6 | 0.507 ± 0.049 | Not tested |
This table summarizes the effectiveness of selected compounds in inhibiting cancer cell growth and MMP activity.
Discussion
The promising biological activities associated with N-(2H-1,3-benzodioxol-5-yl)-2-[4-(5-methyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-1H,2H,3H,5H,6H,7H,8H,9H-pyrimido[1,6-a]azepin-2-yl]acetamide suggest its potential utility in cancer therapy. The structure-function relationship indicates that modifications to the oxadiazole and benzodioxole moieties significantly influence both cytotoxicity and enzyme inhibition.
類似化合物との比較
Analytical and Spectroscopic Comparisons
Mass Spectrometry (MS)
The target compound’s molecular weight (~550–600 g/mol estimated) aligns with analogs in , where C20H18N4O2S derivatives show prominent [M]+ peaks at m/z 376. Fragmentation patterns for the acetamide group (e.g., m/z 148–156 in ) may overlap with the target’s MS profile, though the pyrimidoazepin core would introduce unique high-mass fragments .
Infrared (IR) Spectroscopy
The target compound’s IR spectrum would exhibit strong C=O stretches (~1700 cm⁻¹) from the pyrimidoazepin dione and acetamide groups, similar to thiazole-5-acetate (4a) in (C=O at 1680 cm⁻¹). The benzodioxole moiety may show characteristic C-O-C asymmetric stretching at 1250–1300 cm⁻¹ .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
